molecular formula C19H17FN2O3 B3127816 (6E)-1-[(4-fluorophenyl)methyl]-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione CAS No. 338750-16-6

(6E)-1-[(4-fluorophenyl)methyl]-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione

Cat. No.: B3127816
CAS No.: 338750-16-6
M. Wt: 340.3 g/mol
InChI Key: WFEVKUBCEXBTSR-LICLKQGHSA-N
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Description

(6E)-1-[(4-fluorophenyl)methyl]-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione , also known by its chemical formula C₁₉H₁₈FNO₃ , is a piperazine-based compound . The piperazine scaffold is a privileged structure found in various biologically active compounds. It exhibits potential pharmacological properties and has been investigated for its role in drug development .


Synthesis Analysis

The synthetic route to obtain this compound involves the condensation of 4-fluorobenzaldehyde with 4-methoxybenzylamine , followed by cyclization to form the piperazine ring. The final product is the α,β-unsaturated ketone derivative .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring with two aromatic substituents: a 4-fluorophenyl group and a 4-methoxyphenyl group . The E configuration indicates that the double bond is in the trans conformation. The presence of the keto group at position 2,5 suggests potential reactivity .


Chemical Reactions Analysis

  • Epoxidation : The compound can undergo epoxidation at the α,β-unsaturated ketone moiety. A chiral catalyst system, such as lanthanum–chiral BINOL–tris (4-fluorophenyl)phosphine oxide–cumene hydroperoxide , has been developed for this purpose. It provides excellent enantioselectivities in the formation of epoxy ketones .

Properties

IUPAC Name

(6E)-1-[(4-fluorophenyl)methyl]-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-25-16-8-4-13(5-9-16)10-17-19(24)21-11-18(23)22(17)12-14-2-6-15(20)7-3-14/h2-10H,11-12H2,1H3,(H,21,24)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEVKUBCEXBTSR-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)NCC(=O)N2CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)NCC(=O)N2CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6E)-1-[(4-fluorophenyl)methyl]-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione
Reactant of Route 2
(6E)-1-[(4-fluorophenyl)methyl]-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione
Reactant of Route 3
(6E)-1-[(4-fluorophenyl)methyl]-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione
Reactant of Route 4
Reactant of Route 4
(6E)-1-[(4-fluorophenyl)methyl]-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione

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